![molecular formula C8H9NO2 B2478826 3-Cyclobutyl-1,2-oxazole-4-carbaldehyde CAS No. 2230803-83-3](/img/structure/B2478826.png)
3-Cyclobutyl-1,2-oxazole-4-carbaldehyde
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Overview
Description
“3-Cyclobutyl-1,2-oxazole-4-carbaldehyde” is a chemical compound with the CAS Number: 2230803-83-3 . It has a molecular weight of 151.16 . The IUPAC name for this compound is 3-cyclobutylisoxazole-4-carbaldehyde . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H9NO2/c10-4-7-5-11-9-8(7)6-2-1-3-6/h4-6H,1-3H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature .Scientific Research Applications
Synthetic Applications in Heterocyclic Chemistry
3-Cyclobutyl-1,2-oxazole-4-carbaldehyde has been utilized in the synthesis of complex heterocyclic compounds. Notably, the reaction of related oxazole derivatives with various agents has led to the formation of tricyclic systems and novel ring structures. For instance, 2-chloroindole-3-carbaldehyde was used to synthesize oxazolo[3,2-a]indole skeletons, demonstrating the versatility of oxazole derivatives in generating intricate molecular architectures (Suzdalev et al., 2011).
Methodologies for Synthesis of Oxazole Derivatives
A variety of methodologies have been developed to synthesize oxazole derivatives, showcasing the compound's significance in synthetic organic chemistry. For example, α-azidoacetophenones were transformed into 2-aryl-1,3-oxazole-4-carbaldehydes through an unprecedented rearrangement, indicating the compound's role in facilitating novel synthetic pathways (Shah et al., 2013).
Applications in Photochemical Synthesis
The compound's derivatives have been used in photochemical approaches to synthesize functionalized structures. Specifically, oxazolecarbaldehydes underwent photoreactions to produce fused oxazoline-benzobicyclo[3.2.1]octadienes, illustrating the compound's utility in photochemically-driven synthetic processes (Šagud et al., 2014).
Structural and Spectroscopic Studies
The structural and spectroscopic properties of oxazole derivatives have been extensively studied. For instance, 2-(2-hydroxyphenyl)benzo[d]oxazole-6-carbaldehyde was synthesized and analyzed, revealing insights into its molecular structure and interactions, highlighting the significance of oxazole derivatives in structural chemistry (Chen, 2016).
Safety and Hazards
properties
IUPAC Name |
3-cyclobutyl-1,2-oxazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c10-4-7-5-11-9-8(7)6-2-1-3-6/h4-6H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FISUNCSYNCSNMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NOC=C2C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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